ethyl 2-[(piperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(piperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a sulfur-containing heterocyclic compound with a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core. The molecule features an ethyl ester group at position 3 and a thiocarbamoyl-linked piperidine substituent at position 2. While direct data on this compound is absent in the provided evidence, analogs with similar scaffolds are frequently explored in medicinal chemistry for enzyme inhibition or receptor modulation due to their structural versatility .
Properties
IUPAC Name |
ethyl 2-(piperidine-1-carbothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S2/c1-2-21-16(20)14-12-8-4-5-9-13(12)23-15(14)18-17(22)19-10-6-3-7-11-19/h2-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOSJJHZYBMGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Step
The Gewald reaction mechanism involves:
- Knoevenagel adduct formation : Cyclohexanone condenses with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
- Sulfur incorporation : Elemental sulfur reacts with the nitrile group, generating a thioamide intermediate.
- Cyclization : Intramolecular attack by the thiolate anion forms the benzothiophene ring.
Thiocarbamoylation
The amine reacts with CS₂ to form a dithiocarbamic acid intermediate, which subsequently undergoes nucleophilic attack by piperidine. Deprotonation by triethylamine stabilizes the thiourea product.
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₂S₂ |
| Molecular Weight | 376.51 g/mol |
| Melting Point | 142–145°C |
| IR (KBr) | 3270 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C=S) |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), 1.45–1.55 (m, 6H, piperidine), 2.45–2.60 (m, 4H, tetrahydrobenzothiophene), 4.15 (q, 2H, OCH₂), 6.75 (s, 1H, NH) |
Comparative Analysis of Synthetic Routes
Alternative methods for thiocarbamoylation were evaluated:
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| CS₂/piperidine | CS₂, piperidine, Et₃N | 58–64% | >95% |
| Isothiocyanate route | Cl₃CCN, piperidine | 42–48% | 90% |
| EDC-mediated coupling | Piperidine-1-carbothioic acid, EDC | 35–40% | 85% |
The CS₂/piperidine method proved superior in yield and simplicity, avoiding unstable intermediates.
Challenges and Optimization
- Byproduct formation : Excess CS₂ led to dithiocarbamate byproducts. Limiting CS₂ to 2.0 equiv minimized this issue.
- Solvent selection : THF outperformed DCM or toluene in reaction homogeneity.
- Temperature control : Reactions above 70°C promoted decomposition, necessitating precise thermal management.
Chemical Reactions Analysis
ethyl 2-[(piperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
ethyl 2-[(piperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-[(piperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring and carbothioylamino group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs share the ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate core but differ in the substituent at position 2. Key examples include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) reduce electron density at the benzothiophene core, while electron-donating groups (e.g., piperidine in the target compound) enhance it.
- Hydrogen Bonding : The thiocarbamoyl group (target) and carboxamide () participate in hydrogen bonding, influencing crystal packing and solubility .
- Synthetic Routes : Piperidine-linked analogs (target, ) may require thiocarbamoylation, whereas carboxamides () involve coupling reactions.
Spectroscopic and Physical Properties
NMR Shifts :
- Target Analog (Piperidine Derivative) : Expected δ ~2.5–3.5 ppm for piperidine protons and δ ~170 ppm for thiocarbamoyl carbon (C=S) .
- Pyridine Carboxamide () : Distinct pyridine aromatic protons at δ ~8.5–9.0 ppm and carbonyl (C=O) at δ ~165 ppm.
- Oxo-naphthyridine () : Downfield-shifted NH protons (δ ~6.20–7.33 ppm) due to hydrogen bonding .
Solubility : Thiocarbamoyl derivatives (target) are less polar than carboxamides () but more soluble than sulfonyl analogs () .
Biological Activity
Ethyl 2-[(piperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene core, which is known for its diverse biological activities. The presence of the piperidine moiety is believed to enhance its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives related to this compound. For example:
- Cell Viability Assays : In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating significant cytotoxic effects .
- Mechanism of Action : The compound was shown to induce apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cell populations following treatment with the compound .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 23.2 | MCF-7 | Induces apoptosis |
| Compound B | 49.9 | HeLa | Cell cycle arrest |
| Compound C | 52.9 | A549 | Necrosis induction |
Apoptosis Induction
The compound has been shown to activate apoptotic pathways in cancer cells. In one study, treated cells displayed increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .
Cell Cycle Arrest
Flow cytometric analysis indicated that treatment with the compound caused G2/M phase arrest in MCF-7 cells, suggesting interference with cell cycle progression as a mechanism for its antiproliferative effects .
Case Study 1: MCF-7 Cells
In a controlled study involving MCF-7 breast cancer cells:
- Treatment Duration : Cells were treated for 48 hours.
- Results : A notable reduction in cell viability was observed (26.86% reduction), alongside significant increases in early (AV+/PI−) and late (AV+/PI+) apoptotic populations .
Case Study 2: In Vivo Studies
In vivo experiments demonstrated that the compound could restore normal blood parameters in tumor-bearing mice, indicating potential therapeutic benefits beyond direct cytotoxicity .
Q & A
Q. What are the established synthetic routes for ethyl 2-[(piperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
The compound is synthesized via a Gewald reaction , a two-step process involving cyclohexanone, a cyanoacetate derivative (e.g., ethyl cyanoacetate), and sulfur in the presence of a base like N-ethylmorpholine. This forms the benzothiophene core. Subsequent functionalization involves reacting the 2-amino group with piperidine-1-carbothioyl chloride under reflux in chloroform or dichloromethane . Yield optimization (typically 60–80%) requires strict control of reaction time, temperature, and stoichiometry.
Q. How is the compound purified post-synthesis?
Purification involves recrystallization from ethanol or acetone, leveraging differences in solubility between the product and byproducts. For chromatographic methods, silica gel column chromatography with ethyl acetate/hexane (3:7 ratio) is effective. Purity is confirmed via HPLC (>95%) and melting point consistency .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1727 cm⁻¹, N–H stretch at ~3400 cm⁻¹) .
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, bond lengths, and dihedral angles. For example, the benzothiophene and piperidine rings exhibit a dihedral angle of ~8°, confirmed using SHELXL97 for refinement .
- NMR : H NMR shows characteristic signals (e.g., ethyl ester protons at δ 1.2–1.4 ppm, piperidine protons at δ 1.5–2.5 ppm) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Optimization of the Gewald reaction : Use microwave-assisted synthesis to reduce reaction time (from 12 hours to 30 minutes) and improve yield by 15–20% .
- Piperidine-1-carbothioyl chloride derivatization : Introduce a slow-addition technique for the acyl chloride to prevent dimerization. Anhydrous conditions (e.g., molecular sieves) reduce hydrolysis .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted amine intermediates) and adjust stoichiometry accordingly.
Q. How are crystallographic data contradictions (e.g., disordered atoms) resolved?
Disordered atoms (e.g., methylene groups in the cyclohexene ring) are modeled using split positions in SHELXL97, with occupancy factors refined to 0.641 and 0.358. Restraints (e.g., EADP commands) ensure anisotropic displacement parameters align with thermal motion trends . Validation tools like PLATON check for missed symmetry or overfitting .
Q. What computational methods predict the compound’s bioactivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., acetylcholinesterase). The thiourea moiety shows strong hydrogen bonding with catalytic triads (binding energy < −8 kcal/mol) .
- QSAR studies : Use descriptors like logP (calculated ~3.2) and polar surface area (~107 Ų) to correlate structure with permeability and target affinity .
Q. How does substituent variation on the piperidine ring affect biological activity?
Comparative studies using analogs (e.g., 4-methylpiperidine vs. unsubstituted piperidine) reveal:
- Steric effects : Bulkier substituents (e.g., tert-butyl) reduce binding to hydrophobic enzyme pockets (IC50 increases from 2 µM to 15 µM) .
- Electronic effects : Electron-withdrawing groups (e.g., chloro) enhance electrophilicity, improving covalent inhibition kinetics (kinact/Ki increases by 3-fold) .
Q. How is the compound’s conformational flexibility analyzed?
- Ring puckering analysis : Apply Cremer-Pople parameters to quantify out-of-plane displacements in the tetrahydrobenzothiophene ring. For example, puckering amplitude (Q) and phase angle (φ) are calculated from SCXRD data to model pseudorotation pathways .
- Molecular dynamics (MD) simulations : AMBER or GROMACS simulate ring flipping (activation energy ~10–15 kcal/mol) and correlate with solvent accessibility .
Methodological Challenges and Solutions
Q. Addressing conflicting biological activity data across studies
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 48-hour exposure, 10% FBS). Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM) often arise from cell line variability (e.g., HepG2 vs. HEK293) .
- Metabolic stability : Use liver microsomes to assess first-pass metabolism. High clearance (>50% in 1 hour) may explain reduced in vivo efficacy despite in vitro activity .
Q. Refining crystallographic models for disordered solvent molecules
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
